molecular formula C14H9ClN2 B11870846 2-(2-Chlorophenyl)quinazoline

2-(2-Chlorophenyl)quinazoline

Cat. No.: B11870846
M. Wt: 240.69 g/mol
InChI Key: KROXYHVGFUWTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group at the 2-position of the quinazoline ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)quinazoline typically involves the reaction of 2-aminobenzylamine with 2-chlorobenzaldehyde under acidic conditions. The reaction proceeds through a cyclization process to form the quinazoline ring. Common reagents used in this synthesis include hydrochloric acid and acetic acid as catalysts .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-Chlorophenyl)quinazoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)quinazoline involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)quinazoline
  • 2-(2-Bromophenyl)quinazoline
  • 2-(2-Fluorophenyl)quinazoline

Comparison: 2-(2-Chlorophenyl)quinazoline is unique due to the presence of the chlorophenyl group, which enhances its chemical stability and biological activity compared to its analogs. The substitution pattern on the phenyl ring significantly influences the compound’s reactivity and interaction with biological targets .

Properties

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

IUPAC Name

2-(2-chlorophenyl)quinazoline

InChI

InChI=1S/C14H9ClN2/c15-12-7-3-2-6-11(12)14-16-9-10-5-1-4-8-13(10)17-14/h1-9H

InChI Key

KROXYHVGFUWTKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.